molecular formula C16H13ClN2O3 B2618785 N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide CAS No. 331462-23-8

N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide

Número de catálogo B2618785
Número CAS: 331462-23-8
Peso molecular: 316.74
Clave InChI: HAIYIMXGZBLMBW-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide, commonly known as CNB-001, is a novel small molecule that has been the subject of extensive scientific research. This compound has been shown to possess potent neuroprotective properties, making it a promising candidate for the treatment of various neurodegenerative diseases.

Mecanismo De Acción

The neuroprotective effects of CNB-001 are thought to be mediated through several mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the activation of neurotrophic factors. CNB-001 has also been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease pathology.
Biochemical and Physiological Effects:
CNB-001 has been shown to have several biochemical and physiological effects that contribute to its neuroprotective properties. These include the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the activation of neurotrophic factors. CNB-001 has also been shown to improve mitochondrial function and enhance synaptic plasticity, which are critical processes for maintaining neuronal health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of CNB-001 is its potent neuroprotective properties, which make it a promising candidate for the treatment of various neurodegenerative diseases. CNB-001 has also been shown to have low toxicity and good bioavailability, which are important considerations for drug development. However, one limitation of CNB-001 is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for research on CNB-001. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of CNB-001. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of CNB-001 in animal models and humans. Additionally, further studies are needed to elucidate the precise mechanisms of action of CNB-001 and to identify potential therapeutic targets for its use in various neurodegenerative diseases.

Métodos De Síntesis

CNB-001 can be synthesized using a multistep process that involves the reaction of 4-chlorobenzylamine with 3-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure CNB-001.

Aplicaciones Científicas De Investigación

CNB-001 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Several preclinical studies have shown that CNB-001 can protect neurons from oxidative stress, inflammation, and other pathological processes that contribute to neurodegeneration.

Propiedades

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-14-7-4-13(5-8-14)11-18-16(20)9-6-12-2-1-3-15(10-12)19(21)22/h1-10H,11H2,(H,18,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIYIMXGZBLMBW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.